(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
The synthesis and chemical properties of compounds related to "(Z)-S-(2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl) ethanethioate" have been a subject of study due to their relevance in creating complex molecular architectures. For instance, studies on the synthesis of heterocyclic compounds containing benzoxazole and thiazol-3-one derivatives highlight the utility of such compounds in synthesizing biologically active molecules. These works demonstrate the versatility of thiazole derivatives in organic synthesis, paving the way for the development of new materials and pharmaceuticals (Abdelhamid, 2008), (Tverdokhlebov, 2005).
Material Science and Photoinitiators
In the field of material science, certain thioxanthone-based compounds have been investigated for their application as efficient photoinitiators. These studies demonstrate the potential of thioxanthone derivatives in photopolymerization processes, offering advancements in coatings and 3D printing technologies. The research shows the importance of such compounds in developing new materials with specific properties, such as low migration and high performance in polymerization processes (Wu, 2017).
Antimicrobial and Antiallergy Agents
Research into thiazole derivatives also extends into the development of antimicrobial and antiallergy agents. These compounds have been found to exhibit significant biological activity, offering a promising avenue for the development of new therapeutic agents. Studies have shown that certain thiazole derivatives possess potent antiallergy and antimicrobial properties, underscoring the therapeutic potential of these compounds in treating various conditions (Hargrave, 1983).
Corrosion Inhibitors
The application of benzothiazole derivatives as corrosion inhibitors represents another significant area of research. These compounds have demonstrated effectiveness in protecting materials from corrosion, particularly in harsh chemical environments. This research has practical implications for the preservation of infrastructure and machinery, contributing to the longevity and reliability of metal components (Hu, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria, specifically Pseudomonas aeruginosa . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathway, thereby disrupting bacterial communication and coordination .
Biochemical Pathways
The compound affects the quorum sensing pathways of Gram-negative bacteria. By inhibiting these pathways, it disrupts bacterial communication and coordination, which in turn affects behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The compound’s action results in the inhibition of quorum sensing in Gram-negative bacteria. This leads to a disruption in bacterial communication and coordination, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis . In the LasB system, the compound showed promising quorum-sensing inhibitor activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, nutrient availability can affect the quorum sensing pathways that the compound targets . .
Properties
IUPAC Name |
S-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-3-8-16-11-6-4-5-7-12(11)20-14(16)15-13(18)9-19-10(2)17/h1,4-7H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZPJIYTWQWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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